molecular formula C19H14ClN3OS3 B3653564 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B3653564
M. Wt: 432.0 g/mol
InChI Key: ASHYABBIDPIVDP-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the reaction of 2-mercaptobenzothiazole with an appropriate acyl chloride under acidic conditions. The reaction proceeds through the formation of a thioether linkage, followed by the introduction of the thiazole ring via a nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole and thiazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives like 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE . Compared to these, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to the presence of the 3-chlorobenzyl group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS3/c20-13-5-3-4-12(8-13)9-14-10-21-18(26-14)23-17(24)11-25-19-22-15-6-1-2-7-16(15)27-19/h1-8,10H,9,11H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHYABBIDPIVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Reactant of Route 6
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(3-CHLOROBENZYL)-1,3-THIAZOL-2-YL]ACETAMIDE

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